3-Borono-N-(2,4-dimethylphenyl)benzamide
Overview
Description
3-Borono-N-(2,4-dimethylphenyl)benzamide is an organic compound with the molecular formula C15H16BNO3 It is a boronic acid derivative, which means it contains a boron atom bonded to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Borono-N-(2,4-dimethylphenyl)benzamide typically involves the following steps:
Formation of the Amide Bond: The initial step involves the reaction of 2,4-dimethylaniline with benzoyl chloride to form N-(2,4-dimethylphenyl)benzamide.
Introduction of the Boronic Acid Group: The next step involves the introduction of the boronic acid group at the 3-position of the benzene ring. This can be achieved through a palladium-catalyzed borylation reaction using bis(pinacolato)diboron as the boron source.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
3-Borono-N-(2,4-dimethylphenyl)benzamide can undergo various chemical reactions, including:
Suzuki-Miyaura Coupling: This is a common reaction for forming carbon-carbon bonds. The boronic acid group reacts with aryl or vinyl halides in the presence of a palladium catalyst and a base.
Oxidation: The boronic acid group can be oxidized to form phenols.
Hydrolysis: The amide bond can be cleaved under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalyst (e.g., Pd(PPh3)4), base (e.g., K2CO3), and solvent (e.g., ethanol or water).
Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents.
Hydrolysis: Acidic (e.g., HCl) or basic (e.g., NaOH) conditions.
Major Products
Suzuki-Miyaura Coupling: Biaryl compounds.
Oxidation: Phenols.
Hydrolysis: Carboxylic acids and amines.
Scientific Research Applications
3-Borono-N-(2,4-dimethylphenyl)benzamide has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions.
Medicine: Boronic acid derivatives are being explored for their potential as enzyme inhibitors, particularly in the treatment of diseases such as cancer and diabetes.
Industry: The compound can be used in the development of new materials, such as polymers and catalysts, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-Borono-N-(2,4-dimethylphenyl)benzamide involves its ability to form reversible covalent bonds with biological targets. The boronic acid group can interact with diols and other nucleophiles, making it a useful tool in the design of enzyme inhibitors. The compound can inhibit enzymes by forming a covalent bond with the active site, thereby blocking the enzyme’s activity.
Comparison with Similar Compounds
Similar Compounds
3-Borono-N-(2,3-dimethylphenyl)benzamide: Similar structure but with the dimethyl groups at different positions on the benzene ring.
N-(3,4-Dimethylphenyl) 2-bromobenzamide: Contains a bromine atom instead of a boronic acid group.
Uniqueness
3-Borono-N-(2,4-dimethylphenyl)benzamide is unique due to the specific positioning of the boronic acid group and the dimethylphenyl group. This unique structure allows it to participate in specific chemical reactions and interact with biological targets in ways that similar compounds may not.
Properties
IUPAC Name |
[3-[(2,4-dimethylphenyl)carbamoyl]phenyl]boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16BNO3/c1-10-6-7-14(11(2)8-10)17-15(18)12-4-3-5-13(9-12)16(19)20/h3-9,19-20H,1-2H3,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVBRLWSDAGYMQQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)C(=O)NC2=C(C=C(C=C2)C)C)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16BNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30657001 | |
Record name | {3-[(2,4-Dimethylphenyl)carbamoyl]phenyl}boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30657001 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
957060-98-9 | |
Record name | B-[3-[[(2,4-Dimethylphenyl)amino]carbonyl]phenyl]boronic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=957060-98-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | {3-[(2,4-Dimethylphenyl)carbamoyl]phenyl}boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30657001 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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